n-Methylserine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

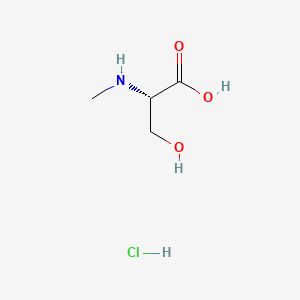

(2S)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTMGTWVKIIMRC-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Methyl-L-serine hydrochloride CAS 2480-26-4 properties

Synthesis, Properties, and Applications in Peptidomimetics

Executive Summary

N-Methyl-L-serine hydrochloride is a non-proteinogenic amino acid derivative critical to the field of peptidomimetics. By introducing a methyl group at the alpha-amino position, this compound confers proteolytic resistance and conformational rigidity to peptide backbones. It is a key building block in the synthesis of Echinomycin-class antibiotics and neuroactive peptides. This guide provides a rigorous technical analysis of its physicochemical properties, the "gold standard" synthesis via oxazolidinone intermediates, and field-proven protocols for overcoming the steric hindrance inherent in N-methylated peptide coupling.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The hydrochloride salt is the preferred form for storage and handling due to its enhanced stability compared to the hygroscopic free base.

| Property | Specification |

| IUPAC Name | (2S)-3-hydroxy-2-(methylamino)propanoic acid hydrochloride |

| CAS Number | 2480-26-4 (General); Specific salt forms may vary by vendor |

| Molecular Weight | 155.58 g/mol (HCl Salt); 119.12 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL); Soluble in methanol |

| Melting Point | 204–208 °C (Decomposition) |

| Chirality | L-isomer (S-configuration) |

| Optical Rotation | |

| pKa Values |

Synthesis: The Oxazolidinone Pathway

Direct methylation of L-serine using methyl iodide is chemically flawed due to lack of regioselectivity (O-methylation vs. N-methylation) and racemization risks. The authoritative synthetic route utilizes a 5-oxazolidinone intermediate (Ben-Ishai method) to simultaneously protect the side-chain hydroxyl and activate the nitrogen for methylation.

3.1 Validated Synthetic Workflow

-

Protection: L-Serine is N-protected (e.g., Cbz or Boc).[1]

-

Cyclization: Condensation with paraformaldehyde in the presence of an acid catalyst (TsOH) yields the 5-oxazolidinone.

-

Reduction: The oxazolidinone ring is reductively cleaved (triethylsilane/TFA or catalytic hydrogenation) to yield the N-methyl derivative.

Application in Peptide Synthesis: Overcoming Steric Hindrance

Incorporating N-Methyl-L-serine into a peptide chain presents two specific challenges:

-

Steric Hindrance: The N-methyl group blocks the approach of the incoming activated amino acid.

-

Racemization: The activation of N-methyl amino acids is prone to oxazolonium ion formation, leading to loss of chirality at the C-terminus.

4.1 Coupling Reagent Selection

Standard reagents (EDC, HBTU) often fail or result in low yields.

-

Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).

-

Why: PyBrOP is specifically designed for N-methylated amines as it avoids the formation of the less reactive benzotriazolyl ester intermediate common with PyBOP/HOBt.

4.2 Base Selection Strategy

Avoid strong, unhindered bases like Triethylamine (TEA) which promote alpha-proton abstraction and racemization.

-

Protocol: Use 2,4,6-Collidine (TMP) or DIEA (Diisopropylethylamine) in strictly controlled equivalents.

4.3 Coupling Protocol (Solid Phase)

-

Resin Swelling: DCM/DMF (1:1) for 30 mins.

-

Activation:

-

Amino Acid (4 eq)

-

HATU (3.9 eq)

-

HOAt (4 eq) - Crucial additive for N-Me couplings

-

Collidine (8 eq)

-

-

Reaction Time: Double coupling is mandatory. 2 x 2 hours at Room Temp.

-

Monitoring: Chloranil test (Ninhydrin is ineffective for secondary amines).

Biological Relevance & Natural Occurrence

N-Methyl-L-serine is not encoded by the genetic code but is synthesized by non-ribosomal peptide synthetases (NRPS).

-

Antibiotics: It is a structural congener in the Quinoxaline class of antibiotics (e.g., Echinomycin), where N-methylation locks the depsipeptide ring into a bioactive conformation capable of DNA intercalation.

-

Mycobacteria: Isolated as "N-methyl O-methyl-L-serine" from Mycobacterium butyricum, playing a role in the structural integrity of the bacterial cell wall mycosides.

Analytical Characterization

To verify the identity of N-Methyl-L-serine HCl, look for these diagnostic signals:

-

1H NMR (D₂O, 400 MHz):

- ~2.75 ppm (s, 3H): The N-methyl singlet. This is the most distinct marker, appearing upfield from the methoxy signals (~3.7 ppm) if esterified.

- ~3.8–4.0 ppm (m, 2H): Beta-protons (CH₂-OH).

- ~3.9 ppm (dd, 1H): Alpha-proton.

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: 120.12 m/z (Free base mass + H).

-

Note: The HCl salt will dissociate; do not look for the 155.6 m/z peak directly in MS.

-

Handling & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will lead to "clumping" and hydrolysis risks over time.

-

Storage: Store at -20°C in a tightly sealed container with desiccant.

-

Solution Stability: Aqueous solutions are stable at acidic pH but prone to racemization at pH > 10 or elevated temperatures.

References

-

Sigma-Aldrich. N-Methyl-L-serine hydrochloride Product Specification. Retrieved from

-

PubChem. N-Methyl-L-serine (Compound Summary). National Library of Medicine. Retrieved from

-

Aurelio, L., et al. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. Journal of Organic Chemistry. Retrieved from

-

Coste, J., et al. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts.[2] Journal of Organic Chemistry. Retrieved from

-

BenchChem. Peptide Coupling Reagents Guide: PyBOP vs. HATU. Retrieved from

-

Vilkas, E., et al. (1965). On a new natural amino acid, N-methyl O-methyl-L-serine isolated from Mycobacterium butyricum. C R Acad Hebd Seances Acad Sci D. Retrieved from

Sources

Technical Guide: Biological Role of N-Methylserine in Neuroprotection

The following technical guide details the biological role of N-methylserine in neuroprotection studies. This analysis distinguishes between the specific stereoisomers (N-methyl-D-serine vs. N-methyl-L-serine) and their distinct pharmacological profiles, separating them from structurally related neurotoxins like BMAA.

Executive Summary

N-methylserine (2-(methylamino)-3-hydroxypropanoic acid) represents a critical, yet often conflated, chemical entity in neuropharmacology. Its biological role is strictly isomer-dependent:

-

N-methyl-D-serine (NMDS): A potent, synthetic agonist at the glycine-modulatory site of the N-methyl-D-aspartate receptor (NMDAR). It is used to probe NMDAR hypofunction and synaptic plasticity.

-

N-methyl-L-serine (NMLS): A naturally occurring non-proteinogenic amino acid (found in Cycas and other flora) that modulates hyaluronan synthesis and serves as a chiral building block, but is distinct from the neuroprotective precursor L-Serine.

Therapeutic Relevance: Unlike the neurotoxin

Part 1: Chemical Identity & Pharmacodynamics

Stereochemical Distinction

The biological activity of N-methylserine is dictated by its chirality and methylation position.

| Compound | Structure | Primary Target | Biological Outcome |

| N-methyl-D-serine | N-methylated D-isomer | NMDAR (Glycine Site) | Neuroprotection (via synaptic potentiation), Pro-cognitive.[1] |

| N-methyl-L-serine | N-methylated L-isomer | Hyaluronan Synthase | ECM Modulation , Anti-inflammatory (indirect). |

| Sarcosine | N-methylglycine | GlyT1 Transporter | Neuroprotection (increases endogenous glycine).[2] |

| BMAA | AMPA/Kainate/NMDAR | Neurotoxicity (excitotoxicity, protein misfolding). |

Mechanism of Action: The NMDAR Glycine Site

N-methyl-D-serine acts as a full agonist at the GluN1 subunit of the NMDA receptor.

-

Binding Affinity: It binds to the strychnine-insensitive glycine binding site.

-

Potency: In electrophysiological assays, N-methyl-D-serine often exhibits potency comparable to or exceeding that of D-serine, depending on the specific GluN2 subunit composition (GluN2A vs. GluN2B).

-

Neuroprotective Logic: In conditions of NMDAR hypofunction (e.g., Schizophrenia, early-stage Alzheimer's), enhancing receptor activity promotes cell survival pathways (ERK/CREB) and prevents apoptotic pruning of silent synapses.

Part 2: Mechanisms of Neuroprotection

Pathway: Synaptic Survival Signaling

Activation of the NMDAR by N-methyl-D-serine triggers calcium influx that, within a physiological window, activates neurotrophic cascades.

Caption: N-methyl-D-serine acts as a co-agonist to drive Ca2+-dependent survival pathways via CREB and BDNF upregulation.

ECM Stabilization (N-methyl-L-serine)

While less common in direct neuronal signaling, the L-isomer has been shown to stimulate Hyaluronan (HA) synthesis in fibroblasts. In the CNS, the perineuronal net (PNN)—rich in hyaluronan—protects fast-spiking interneurons from oxidative stress.

-

Hypothesis: N-methyl-L-serine may support PNN integrity, thereby providing structural neuroprotection against oxidative insults.

Part 3: Experimental Frameworks & Protocols

Protocol: In Vitro Electrophysiology (Patch Clamp)

Objective: To validate N-methyl-D-serine as a functional co-agonist at synaptic NMDARs.

Materials:

-

Hippocampal slice preparations (Rat/Mouse, P14-P21).

-

ACSF (Artificial Cerebrospinal Fluid) with 0 Mg2+ (to unblock NMDARs).

-

Ligands: N-methyl-D-serine (10-100 µM), D-AP5 (antagonist control).

Workflow:

-

Preparation: Slices are incubated in oxygenated ACSF.

-

Recording: Whole-cell patch-clamp configuration on CA1 pyramidal neurons. Voltage clamp at -70 mV.

-

Baseline: Record EPSCs (Excitatory Postsynaptic Currents) evoked by Schaffer collateral stimulation.

-

Application: Perfusion of N-methyl-D-serine (10 µM) .

-

Note: Ensure endogenous glycine/D-serine is depleted (using DAAO or specific buffers) to observe the specific effect of the exogenous ligand.

-

-

Validation: Application of D-AP5 (50 µM) should abolish the current, confirming NMDAR specificity.

Protocol: Neuroprotection Assay (Excitotoxicity Model)

Objective: To determine if N-methylserine protects against excitotoxicity or exacerbates it (Dose-Response is critical).

Caption: Workflow for assessing the neuroprotective window of N-methylserine against glutamate challenge.

Critical Interpretation:

-

Pre-conditioning: Low doses of NMDAR agonists can induce "tolerance" (pre-conditioning), protecting neurons from subsequent lethal insults.

-

Overdose: High concentrations (>100 µM) combined with Glutamate will likely induce excitotoxicity. Trustworthiness Check: Always run a vehicle control and a full kill control (Triton X-100).

Part 4: Comparative Pharmacology

| Feature | N-methyl-D-serine | Sarcosine (N-methylglycine) | D-Serine |

| Target | NMDAR Glycine Site (Agonist) | GlyT1 Transporter (Inhibitor) | NMDAR Glycine Site (Agonist) |

| Mechanism | Direct Receptor Activation | Increases Endogenous Glycine | Direct Receptor Activation |

| Metabolism | Resistant to DAAO (Partial) | Metabolized by Sarcosine Dehydrogenase | Rapidly degraded by DAAO |

| Clinical Status | Pre-clinical / Tool Compound | Clinical Trials (Schizophrenia) | Clinical Trials (Schizophrenia/Prodromal) |

| BBB Permeability | Moderate | High | Low-Moderate (High doses req.) |

Expert Insight: Sarcosine is often preferred in clinical trials because inhibiting GlyT1 recruits endogenous glycine in a spatial-temporal specific manner, whereas direct agonists like N-methyl-D-serine flood the receptor, potentially causing desensitization or off-target excitotoxicity.

Part 5: Challenges & Translational Outlook

The "U-Shaped" Curve

N-methylserine exhibits a hormetic dose-response.

-

Low Dose: Synaptic potentiation, survival signaling (pERK).

-

High Dose: Excitotoxicity, mitochondrial calcium overload. Researchers must rigorously define the therapeutic index in their specific animal model.

Metabolism and Toxicity

Unlike L-Serine, N-methylserine is not a standard metabolic intermediate.

-

BMAA Confusion: It is vital to ensure purity. Contamination with BMAA (a structural isomer of methylated amino acids) can lead to protein misfolding and ALS-like pathology.

-

Renal Clearance: Methylated amino acids can compete for transport in the kidney; pharmacokinetic studies must assess clearance rates.

Future Directions

-

Peptide Mimetics: Using N-methyl-D-serine in peptidomimetics to create NMDAR modulators that are resistant to proteolytic degradation.

-

Hypofunction Reversal: Targeting "silent synapses" in aging brains to restore plasticity without triggering global excitotoxicity.

References

-

Mothet, J. P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[3][4] Proceedings of the National Academy of Sciences. [Link]

-

Tsai, G., et al. (2004). "Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia."[2][5][6][7] Biological Psychiatry. [Link]

-

Metcalf, J. S., et al. (2017). "L-Serine: a Potential Therapy for Neurodegenerative Disease."[4] Neurotoxicity Research. [Link]

-

Wolosker, H. (2011). "Serine racemase and the serine shuttle: from bacteria to mammalian brain." Frontiers in Molecular Neuroscience. [Link]

-

Tajima, S., et al. (1999). "N-Methyl-L-Serine Stimulates Hyaluronan Production in Human Skin Fibroblasts."[8] Skin Pharmacology and Physiology. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological stimulation of NMDA receptors via co-agonist site suppresses fMRI response to phencyclidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to clozapine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A randomized, double-blind, placebo-controlled comparison study of sarcosine (N-methylglycine) and D-serine add-on treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Non-Proteinogenic Amino Acids in Alzheimer’s Research: Pathogens, Biomarkers, and Therapeutic Architects

Executive Summary

The canonical twenty amino acids constitute the vocabulary of life, but the "dark matter" of the proteome—non-proteinogenic amino acids (NPAAs)—plays a pivotal, dualistic role in Alzheimer’s Disease (AD) pathology. This guide deconstructs NPAAs into three functional categories: environmental neurotoxins (e.g., BMAA) that drive protein misfolding; endogenous D-isomers (e.g., D-Serine) that regulate excitotoxicity; and synthetic engineers (e.g., Aib, N-methyl AAs) utilized in peptidomimetics to disrupt amyloid-

This document provides a mechanistic deep-dive, validated detection protocols, and therapeutic design frameworks for leveraging NPAAs in AD research.

Part 1: The Environmental Threat – BMAA and Protein Misincorporation[1][2]

-N-methylamino-L-alanine (BMAA) is a cyanobacterial neurotoxin linked to ALS/PDC and AD.[1][2] Unlike standard excitotoxins, BMAA acts as a "slow toxin" through a mechanism of translational error .The Misincorporation Mechanism

BMAA is structurally congruous with L-Serine. In states of L-Serine depletion or high BMAA exposure, seryl-tRNA synthetase (SerRS) erroneously charges tRNA

-

Consequence: BMAA is incorporated into nascent polypeptide chains (e.g., TDP-43, Tau).

-

Structural Impact: The methylamino group of BMAA prevents proper intrachain hydrogen bonding, leading to protein unfolding, aggregation, and endoplasmic reticulum (ER) stress.

Visualization: The BMAA Pathogenic Cascade

Figure 1: The "Slow Toxin" model illustrating how environmental BMAA bypasses translational fidelity checkpoints to induce neurodegeneration.

Protocol: LC-MS/MS Detection of BMAA in Brain Tissue

Objective: Quantify both free and protein-bound BMAA.[1] Bound BMAA is the critical reservoir for "slow toxicity."

Reagents:

-

Trichloroacetic acid (TCA)

-

6M HCl[3]

-

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) - Derivatizing agent.

Workflow:

-

Lysis & Free Pool Extraction: Homogenize 100mg brain tissue in 0.1M TCA. Centrifuge (13,000 x g, 15 min). Collect supernatant (Free BMAA).

-

Protein Hydrolysis (Critical Step): Resuspend the pellet in 6M HCl. Incubate at 110°C for 24 hours. This releases BMAA misincorporated into the protein backbone.

-

Derivatization: Neutralize hydrolysate. React with AQC (AccQ-Tag) at 55°C for 10 min. AQC increases hydrophobicity and ionization efficiency.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetate buffer (A) / Acetonitrile (B).

-

Transitions: Monitor m/z 459.1

119.1 (Quantifier) and 459.1

-

Part 2: Endogenous Dysregulation – D-Serine and Excitotoxicity

While L-amino acids dominate biology, D-Serine is a physiological NPAA synthesized by serine racemase. It acts as an obligatory co-agonist at the NMDA receptor (NMDAR) glycine site.

The AD Paradox: Hyper-Excitability

Contrary to early hypotheses of general decline, early-stage AD is characterized by elevated D-Serine levels in the hippocampus and parietal cortex.

-

Mechanism: A

oligomers stimulate microglia to release glutamate and D-Serine. -

Result: Over-activation of NMDARs

Excessive Ca

Comparative Biomarker Data

| Biomarker | Control Brain | AD Brain (Early/Mid) | Pathological Implication |

| D-Serine | Baseline | Elevated (1.5x - 2x) | Drives NMDAR excitotoxicity and synaptic noise. |

| Serine Racemase | Baseline | Upregulated | Enzyme responsible for conversion of L-Ser to D-Ser. |

| D-Aspartate | Low | Accumulates | Found in amyloid plaques; indicative of protein aging/racemization. |

Part 3: Therapeutic Engineering – Peptidomimetics

The failure of monoclonal antibodies to fully reverse cognitive decline has renewed interest in Peptidomimetics . These are short peptides engineered with NPAAs to penetrate the Blood-Brain Barrier (BBB) and physically disrupt A

The "Beta-Sheet Breaker" Strategy

A

-

Strategy: Introduce NPAAs that are sterically incompatible with

-sheet geometry into a peptide sequence homologous to the A

Key NPAAs for Drug Design

-

-aminoisobutyric acid (Aib):

-

Structure: Methyl groups at both

-positions (achiral). -

Effect: Induces a

-helical structure. When inserted into an amyloid inhibitor, it forces the peptide backbone to twist, breaking the flat -

Benefit: High resistance to proteolysis (extended half-life).[5]

-

-

N-methyl Amino Acids (e.g., N-Me-Leu):

-

Structure: Methylation of the amide nitrogen.

-

Effect: Removes the H-bond donor capability. If A

tries to stack against this inhibitor, it finds no hydrogen to bond with, halting fibril elongation.

-

Visualization: Beta-Sheet Breaker Mechanism

Figure 2: Mechanism of action for Aib/N-methyl modified peptidomimetics. The inhibitor binds the target but prevents further recruitment of A

Protocol: Thioflavin T (ThT) Aggregation Assay

Objective: Validate the efficacy of an NPAA-modified peptidomimetic (e.g., Ac-LP(Aib)FD-NH2) in inhibiting A

Materials:

-

Synthetic A

42 peptide (HFIP-treated to ensure monomeric start). -

Thioflavin T (ThT) dye (Fluoresces only when bound to amyloid fibrils).

Step-by-Step:

-

Preparation: Dissolve A

42 in DMSO to 5mM. Dilute to 10 -

Co-Incubation: Prepare wells in a black 96-well plate:

-

Control: A

42 (10 -

Test: A

42 (10

-

-

ThT Addition: Add ThT to a final concentration of 20

M. -

Kinetics: Incubate at 37°C with quiescent shaking. Read fluorescence every 15 mins for 24-48 hours.

-

Excitation: 440 nm

-

Emission: 485 nm

-

-

Analysis: A successful "Beta-Breaker" will show a flat fluorescence line (lag phase extension), whereas the control will show a sigmoidal rise.

References

-

Dunlop, R. A., et al. (2013). "The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of L-Serine Causing Protein Misfolding and Aggregation."[8] PLOS ONE. [Link][8]

-

Madeira, C., et al. (2015). "D-serine levels in Alzheimer’s disease: implications for novel biomarker development." Translational Psychiatry. [Link]

-

Soto, C., et al. (1998). "Beta-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: implications for Alzheimer's therapy." Nature Medicine. [Link]

-

Faassen, E. J. (2014). "Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know?" Toxins. [Link]

-

Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ScholarWorks@Arcadia - Capstone Showcase: How The Amino Acid L-Serine Provides Neuroprotection Against L-BMAA Induced Alzheimer’s Disease [scholarworks.arcadia.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. N -Amino peptide scanning reveals inhibitors of Aβ 42 aggregation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02009E [pubs.rsc.org]

- 5. lifetein.com [lifetein.com]

- 6. Inhibition of Amyloid Protein Aggregation Using Selected Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of l-Serine Causing Protein Misfolding and Aggregation | PLOS One [journals.plos.org]

Methodological & Application

Fmoc-N-Me-Ser-OH synthesis protocol for SPPS

This guide outlines the synthesis of Fmoc-N-Me-Ser(tBu)-OH , a critical building block for peptide drug discovery, and details its application in Solid-Phase Peptide Synthesis (SPPS).[1]

Part 1: Strategic Overview

The Challenge:

Synthesizing

-

Side-Chain Sensitivity: The tert-butyl ether (

-tBu) is acid-labile.[1] Standard -

Base Sensitivity: The Fmoc group is base-labile.[1] Standard ester hydrolysis (LiOH/NaOH) removes Fmoc.[1]

-

Racemization Risk:

-methylation of activated amino acids is prone to enolization and loss of chiral integrity.[1]

The Solution: The Biron-Kessler Strategy

This protocol utilizes the o-Nitrobenzenesulfonyl (o-NBS) solution-phase strategy (Biron & Kessler, J. Org.[1][2] Chem. 2005).[1][3][4] This route is superior because it operates under neutral-to-mild conditions compatible with both Fmoc and

Part 2: Solution-Phase Synthesis Protocol

Target Molecule: Fmoc-

Step-by-Step Methodology

1. Sulfonylation (Introduction of o-NBS)

-

Reagents: H-Ser(tBu)-OMe · HCl, o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine (or TEA).[1]

-

Procedure:

-

Outcome:

-NBS-Ser(tBu)-OMe. (Yellow solid).[1]

2.

-

Note: The Mitsunobu reaction is preferred over MeI/Base to strictly prevent racemization.

-

Reagents: Triphenylphosphine (PPh

), Methanol (MeOH), Diisopropyl azodicarboxylate (DIAD).[1] -

Procedure:

-

Dissolve

-NBS-Ser(tBu)-OMe (10 mmol) and PPh -

Add anhydrous MeOH (20 mmol).

-

Add DIAD (15 mmol) dropwise at 0°C.

-

Stir at RT for 1 hour.

-

-

Outcome:

-Me-

3. Desulfonylation (Removal of o-NBS)

-

Reagents: 2-Mercaptoethanol, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

-

Procedure:

-

Outcome: H-

-Me-Ser(tBu)-OMe. (Secondary amine).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

4. Fmoc Protection

-

Reagents: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate), NaHCO

.[1] -

Procedure:

-

Outcome: Fmoc-

-Me-Ser(tBu)-OMe.

5. Ester Cleavage (The Critical Step)

-

Reagents: Lithium Iodide (LiI), Ethyl Acetate (EtOAc).[1]

-

Mechanism: S

2 nucleophilic attack by Iodide on the methyl ester.[1] This is neutral and leaves Fmoc/ -

Procedure:

-

Dissolve Fmoc-

-Me-Ser(tBu)-OMe (5 mmol) in dry EtOAc. -

Add anhydrous LiI (20–30 eq).

-

Reflux (77°C) for 16–24 hours under Argon.

-

Workup: The product may precipitate as a lithium salt or remain in solution.[1] Wash with 5% citric acid to protonate the carboxylate.[1]

-

Purification: Flash chromatography (DCM/MeOH).

-

-

Final Yield: Fmoc-

-Me-Ser(tBu)-OH (White foam/solid).[1]

Part 3: SPPS Application Protocol

Using Fmoc-

Coupling Protocol (Incoming AA)

When coupling Fmoc-

-

Reagents: HATU (0.95 eq relative to AA) / HOAt (0.95 eq) / DIPEA (2 eq).

-

Why: HATU is superior for hindered amino acids.[1]

-

-

Stoichiometry: Use only 2–3 equivalents of the amino acid (precious reagent).[1]

-

Time: Double couple: 2 x 2 hours.

Elongation Protocol (Next AA)

Coupling the next amino acid onto the

-

Reagents: COMU or HATU / HOAt.[1]

-

Procedure:

-

Use 5 equivalents of the incoming Fmoc-AA-OH.[1]

-

Double couple (2 x 1 hour) at 50°C (if Cys/His are not present) or microwave assistance.

-

-

Monitoring:

Part 4: Visualization

Workflow Diagram: Synthesis & SPPS Logic

Caption: Flowchart illustrating the Biron-Kessler synthesis route (left) and the SPPS decision logic for N-methylated residues (right).

Part 5: Quantitative Data Summary

| Step | Reaction Type | Reagents | Typical Yield | Critical Parameter |

| 1 | Sulfonylation | o-NBS-Cl, Collidine | >90% | Maintain pH >7 to prevent acid hydrolysis of tBu. |

| 2 | PPh | 85-95% | Anhydrous THF is essential.[1] Order of addition matters (DIAD last). | |

| 3 | Desulfonylation | HS-CH | >90% | DBU is superior to piperidine for this specific cleavage. |

| 4 | Fmoc Protection | Fmoc-OSu, NaHCO | >90% | Control pH (8.0-8.5).[1] Too high degrades Fmoc. |

| 5 | Ester Cleavage | Lithium Iodide (LiI) | 75-85% | Reflux in EtOAc .[1] LiI must be dry.[1][5] Do not use LiOH.[1] |

References

-

Biron, E., & Kessler, H. (2005).[1][3][6] "Convenient Synthesis of

-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 70(13), 5183–5189.[1][3] -

Miller, S. C., & Scanlan, T. S. (1997).[1][6] "Site-selective N-methylation of peptides on solid support." Journal of the American Chemical Society, 119(9), 2301–2302.[1]

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1][6] "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[1] Tetrahedron Letters, 36(36), 6373–6374.[1][6]

-

BenchChem. (2025).[1] "Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH." BenchChem Application Notes.

Sources

- 1. CN101560167A - Alpha-n-methylation of amino acids - Google Patents [patents.google.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP2110380A1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]

Incorporating N-methylserine into peptide backbones

Application Notes & Protocols

Topic: Strategic Incorporation of N-methylserine into Peptide Backbones for Enhanced Therapeutic Properties

Introduction: The Strategic Value of Backbone N-Methylation

In the landscape of peptide drug development, overcoming inherent limitations such as poor metabolic stability and low membrane permeability is a primary objective. N-methylation, the substitution of a peptide bond's amide proton with a methyl group, is a powerful and widely adopted strategy to address these challenges.[1][2][3] This seemingly minor modification introduces profound changes to a peptide's physicochemical properties. The added methyl group acts as a steric shield, effectively blocking access for proteolytic enzymes and significantly enhancing the peptide's half-life in biological systems.[1] Furthermore, by removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone, which can improve membrane permeability and the potential for oral bioavailability.[2][4]

N-methylserine, in particular, is a valuable non-canonical amino acid for this purpose. Its incorporation not only confers the general benefits of N-methylation but also preserves a hydroxyl side chain, a key functional group for post-translational modifications, glycosylation, or specific molecular interactions. However, the synthetic incorporation of N-methylated amino acids, including N-methylserine, is not trivial. The secondary amine of an N-methylated residue is a weaker nucleophile and is sterically hindered, making peptide bond formation a significant challenge that requires specialized protocols and reagents.[1][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed, field-proven protocols for the successful synthesis of the N-methylserine building block and its incorporation into peptide backbones using modern synthetic strategies.

Section 1: Synthesis of the Core Building Block: Fmoc-N-Me-Ser(tBu)-OH

Before incorporating N-methylserine into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), one must first synthesize the appropriately protected monomer. The most robust and widely accepted method involves the formation of an oxazolidinone intermediate from the parent amino acid, followed by reductive cleavage.[6][7][8] This approach provides high yields and maintains stereochemical integrity. The serine side-chain hydroxyl group is protected with a tert-butyl (tBu) group, which is stable under Fmoc-SPPS conditions and is cleaved simultaneously with other side-chain protecting groups and the resin linkage during the final acidolysis step.[9]

Workflow for Fmoc-N-Me-Ser(tBu)-OH Synthesis

Sources

- 1. lifetein.com [lifetein.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Overcoming Steric Hindrance: Advanced Coupling Protocols for N-Methylated Amino Acids

Abstract

The incorporation of

Part 1: The Challenge of N-Methylation

The Steric & Electronic Barrier

The introduction of a methyl group at the amide nitrogen creates two distinct problems depending on the direction of coupling:

-

Coupling TO an N-Me Residue (The Nucleophile Problem):

-

The secondary amine of an N-terminal NMe-AA is sterically hindered.[1]

-

Standard reagents (HBTU/DIC) often fail to drive the reaction to completion, leading to deletion sequences.

-

Risk:[1][3][4][5] Slow kinetics allow the activated carboxyl component to decompose or epimerize before the amine can attack.

-

-

Coupling OF an N-Me Residue (The Electrophile Problem):

Reagent Selection Matrix

Do not use a "one-size-fits-all" approach. Select reagents based on the specific steric demand.

| Reagent | Class | Key Component | Best Use Case | Mechanism/Note |

| COMU | Uronium | Oxyma Pure | General N-Me Coupling | Superior solubility and safety profile compared to HATU.[1][3][6][7][8] Less explosive risk.[1] High efficiency for both "coupling to" and "coupling of". |

| HATU | Uronium | HOAt (7-aza) | Difficult Junctions | The "Gold Standard" for reactivity.[1] The pyridine nitrogen (7-aza) provides anchimeric assistance, accelerating the reaction 10-100x over HOBt.[1] |

| PyAOP | Phosphonium | HOAt (7-aza) | Coupling TO N-Me | Critical: Unlike HATU, PyAOP cannot cause guanidinylation of the hindered amine.[1] Preferred for extremely slow reactions where HATU might side-react with the N-terminus.[1] |

| BEP | Halogenated | Chloride | Difficult Cyclizations | Generates an acid chloride-like active species.[1] Highly reactive but sensitive to hydrolysis.[1] |

Part 2: Decision Logic & Workflow

The following flowchart illustrates the logic for selecting the correct coupling strategy based on the sequence difficulty.

Figure 1: Decision matrix for reagent selection based on steric environment and side-reaction risks.[1]

Part 3: Optimized Experimental Protocols

Protocol A: Coupling TO a Hindered N-Methyl Amine (On-Resin)

Objective: Drive the reaction to completion against a sterically hindered nucleophile.

Reagents:

-

Activator: PyAOP (0.5 M in DMF) or HATU.[1]

-

Additive: HOAt (0.5 M in DMF) - Essential for rate acceleration.[1]

-

Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1]

-

Solvent: Anhydrous DMF or NMP (NMP is superior for aggregation-prone sequences).[1]

Procedure:

-

Resin Prep: Swell resin (e.g., 0.1 mmol scale) in DMF for 20 min. Drain.

-

Activation:

-

Dissolve Amino Acid (4.0 eq) and PyAOP (4.0 eq) in minimal DMF.

-

Add HOAt (4.0 eq).

-

Add DIEA (8.0 eq) immediately before adding to the resin.

-

Note: Pre-activation time should be kept short (< 1 min) to avoid loss of active ester.

-

-

Coupling:

-

Drain & Wash: DMF (3x), DCM (3x), DMF (3x).

-

QC Check: Perform Chloranil Test (See Section 4).

-

Double Coupling: If Chloranil is blue (positive), repeat steps 2-4 using a different solvent system (e.g., DCM/DMF 1:1) or switch to HATU for the second shot.

Protocol B: Coupling OF an N-Methyl Amino Acid

Objective: Activate the NMe-AA while minimizing epimerization.[1][6]

Reagents:

-

Activator: COMU.

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA (use TMP if epimerization is noted).[1]

Procedure:

-

Activation:

-

Coupling:

-

Drain & Wash: DMF (3x).

Part 4: Troubleshooting & Quality Control[1]

Standard colorimetric tests (Kaiser/Ninhydrin) do not work for secondary amines (N-methylated residues).[1] You must use the Chloranil or Acetaldehyde/Chloranil test.

The Chloranil Test Protocol

This test detects free secondary amines.[10]

Materials:

Steps:

-

Remove a small sample of resin beads (~1-2 mg) into a small glass tube.[1][13]

-

Wash beads 3x with Ethanol to remove traces of basic coupling buffer (bases can cause false positives).

-

Add 2 drops of Solution A and 2 drops of Solution B.

-

Let stand for 5 minutes at room temperature.

Interpretation:

-

Dark Blue/Green Beads: Positive (+) = Secondary amine present (Incomplete coupling).[9] -> Recouple.

-

Colorless/Yellow Beads: Negative (-) = Coupling complete.[1] -> Proceed.

Aggregation Disruption

If couplings fail repeatedly despite PyAOP/HATU:

-

Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bond networks.

-

Solvent Switch: Use pure NMP or a mixture of DMSO/NMP (1:4).

Part 5: References & Authority[1][14]

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][14]

-

Context: Definitive review on COMU, HATU, and PyAOP mechanisms.[1]

-

-

Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205-208.[1]

-

Carpino, L. A., et al. (1993). The 7-azabenzotriazole system: Effects on racemization and coupling rates. Journal of the American Chemical Society, 115(10), 4397-4398.[1]

-

Context: Establishes the "Aza" effect (HOAt) used in HATU/PyAOP for speed and retention of chirality.

-

-

Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.[1]

-

Context: The specific protocol for the Chloranil/Acetaldehyde test for N-methylated residues.

-

Sources

- 1. bachem.com [bachem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemtips.wordpress.com [chemtips.wordpress.com]

- 11. 肽偶联剂选择指南 [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. peptide.com [peptide.com]

- 14. people.uniurb.it [people.uniurb.it]

Solid-phase peptide synthesis using N-methylserine HCl

Application Note: Overcoming Steric & Chemical Barriers in the SPPS of N-Methylserine Peptides

Executive Summary & Scientific Rationale

The incorporation of N-methylated amino acids, specifically N-methylserine (N-Me-Ser) , is a critical strategy in peptidomimetic drug design. N-methylation modifies the backbone hydrogen bonding capability, often resulting in:

-

Metabolic Stability: Resistance to proteolysis by shielding the peptide bond.

-

Membrane Permeability: Increased lipophilicity and reduced solvation energy (loss of H-bond donor).

-

Conformational Rigidity: Restriction of

and

However, N-Me-Ser introduces significant synthetic hurdles.[1] The N-methyl group creates severe steric hindrance for the incoming amino acid, while the secondary amine is a poor nucleophile. Furthermore, the use of N-methylserine HCl (the hydrochloride salt) requires precise in situ neutralization to prevent capping failures. This guide details a self-validating protocol to navigate these challenges, specifically addressing the "difficult coupling" onto the N-methylated terminus and the risk of Diketopiperazine (DKP) formation.

Critical Mechanistic Challenges

The "HCl" Factor: Stoichiometry Control

Commercial N-Me-Ser is often supplied as the HCl salt to ensure shelf stability. In SPPS, the amine must be free to react.

-

Risk: Failure to neutralize the HCl results in zero coupling (amine remains protonated:

). -

Solution: You must add 1.0 equivalent of base (DIEA or TMP) specifically to neutralize the HCl, in addition to the base required for the activation chemistry.

Steric Hindrance (Coupling onto N-Me-Ser)

Once N-Me-Ser is coupled to the resin, the N-terminus is a secondary amine (

-

The Problem: The methyl group acts as a steric wall.[2] Standard reagents (HBTU/DIC) often fail, leading to deletion sequences (

peptides). -

The Solution: Use high-efficiency reagents (HATU or COMU) with HOAt additives and elevated temperature (Microwave or

).

Diketopiperazine (DKP) Formation

If N-Me-Ser is the second residue from the C-terminus (e.g., Resin-AA1-N(Me)Ser -Fmoc), the removal of the Fmoc group exposes the secondary amine.

-

Mechanism: The cis-amide bond configuration (favored by N-methylation) brings the N-terminal amine into proximity with the C-terminal ester linkage.

-

Result: Intramolecular nucleophilic attack cleaves the dipeptide from the resin, forming a cyclic DKP and reducing yield to near zero.

Visualizing the Failure Modes

The following diagram illustrates the DKP formation pathway, a critical failure mode when N-Me-Ser is at the dipeptide stage.

Figure 1: Mechanism of Diketopiperazine (DKP) formation during the deprotection of N-methylated dipeptides.

Detailed Experimental Protocols

Materials Checklist

-

Amino Acid: Fmoc-N-Me-Ser(tBu)-OH[1] · HCl

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial to reduce racemization.[3]

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA (Diisopropylethylamine). TMP is preferred for Cys/Ser to reduce epimerization.

-

Solvent: DMF (anhydrous).

Protocol A: Coupling Fmoc-N-Me-Ser(tBu)-OH[1] · HCl TO the Resin

Context: This step connects N-Me-Ser to the growing chain. It is generally less difficult than the next step.

-

Stoichiometry Calculation:

-

Activation (Pre-mix):

-

Dissolve Fmoc-N-Me-Ser(tBu)-OH[1] · HCl, HATU, and HOAt in DMF.

-

Add the Base immediately before adding to the resin. Do not let this sit for >2 mins to avoid converting the active ester into an inactive species.

-

-

Coupling:

Protocol B: Coupling ONTO the N-Methylserine (The "Difficult" Step)

Context: You are now trying to attach the NEXT amino acid to the bulky secondary amine of N-Me-Ser.

-

Reagent Selection: Use HATU or COMU . Standard HBTU/PyBOP is often insufficient.

-

Conditions:

-

Microwave: 75°C for 5 minutes (25W constant power).

-

Alternative (Manual): 50°C for 60 minutes.

-

-

Procedure:

-

Dissolve Next-Fmoc-AA-OH (5.0 eq) and HATU (5.0 eq) in DMF.

-

Add DIEA (10.0 eq).

-

Add to resin containing H-N(Me)Ser-Peptide.

-

Double Couple: Perform this step twice.

-

-

Monitoring: Standard Kaiser test (ninhydrin) will NOT work on secondary amines. It will yield a false negative (yellow/clear).

-

Use: Chloranil Test or p-Nitrophenol ester test. A positive result (secondary amine present) is blue/green.

-

Protocol C: Mitigating DKP (If N-Me-Ser is Residue #2)

If your sequence is

-

Use Trityl Linkers: Use 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl group sterically hinders the attack on the ester.[3]

-

Short Deprotection: When removing Fmoc from N-Me-Ser, use 0.1 M HOBt in 20% Piperidine/DMF .

-

Why? HOBt suppresses the basicity slightly, reducing the rate of DKP formation without stopping Fmoc removal.

-

Time: shorten cycles to 2 x 3 minutes.

-

Comparative Data & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| No Coupling | HPLC shows deletion of N-Me-Ser. | HCl salt not neutralized. | Add extra 1.0 eq base for the HCl salt. |

| Incomplete Coupling (Next AA) | HPLC shows truncation at N-Me-Ser. | Steric hindrance of N-methyl group.[1] | Switch to HATU/HOAt; Use Microwave (75°C); Double couple. |

| Racemization | Split peaks in HPLC (D-Ser isomer). | Over-activation or high temp. | Use Collidine (TMP) instead of DIEA; Couple N-Me-Ser at RT (not microwave). |

| Low Yield (DKP) | Mass spec shows cyclic dipeptide ( | DKP formation at dipeptide stage. | Use 2-CTC resin; Add HOBt to deprotection cocktail. |

Workflow Visualization

Figure 2: Optimized SPPS workflow for N-methylserine incorporation.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.

-

Biotage Application Note. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

-

Merck/Sigma-Aldrich. (2023). Fmoc-N-Me-Ser(tBu)-OH Product Guide & Protocols.

-

Di Gioia, M. L., et al. (2016). N-Methylated Amino Acids in Peptide Synthesis. Molecules.

Sources

Application Note: Advanced Strategies for N-Methylserine Incorporation in SPPS

Topic: Protecting Group Strategies & Synthetic Protocols for N-Methylserine Side Chains Content Type: Application Note & Detailed Protocol Guide Audience: Senior Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers

Executive Summary & Strategic Overview

The incorporation of

-

Steric Hindrance: The

-methyl group drastically reduces the nucleophilicity of the amine during acylation, requiring high-efficiency coupling reagents. -

Diketopiperazine (DKP) Formation: The secondary amine is highly prone to intramolecular nucleophilic attack on the preceding carbonyl, leading to premature chain termination (DKP formation), particularly when the

-Me-Ser is at the dipeptide stage. -

Side-Chain Integrity: While the

-methyl group is the primary steric hurdle, the

This guide details the "Field-Proven" protocols to navigate these challenges, moving beyond standard textbook methods to high-fidelity synthesis strategies.

Critical Mechanistic Analysis

The Steric & Electronic Barrier

Unlike standard serine,

The Diketopiperazine (DKP) Trap

The most critical failure mode occurs after

Visualizing the Threat:

Caption: Mechanism of acid/base-catalyzed DKP formation. The N-methyl group favors the cis-conformation, accelerating cyclization.

Protecting Group Strategies[2][3][4][5]

Strategy A: The Standard (Fmoc/tBu)[3]

-

Application: Routine synthesis where

-Me-Ser is internal (not C-terminal or penultimate). -

Pros: Commercially available, compatible with standard TFA cleavage.[1]

-

Cons: High risk of DKP if

-Me-Ser is the 2nd or 3rd residue from the C-terminus.

Strategy B: The "Safety-Catch" (Trityl Protection)

-

Structure: Fmoc-N-Me-Ser(Trt)-OH[1]

-

Application: When mild side-chain deprotection is needed on-resin (e.g., for subsequent phosphorylation or cyclization).[1]

-

Pros: Trityl can be removed with dilute TFA (1%) without cleaving the peptide from the resin.

-

Cons: Extremely bulky; coupling yields are often lower than tBu variants.[1]

Strategy C: The Dipeptide Unit (The Gold Standard for DKP Prevention)

Instead of coupling

-

Logic: By coupling a dimer, you bypass the specific step where the

-Me-Ser amine is free and adjacent to the resin linker or the first amino acid, effectively eliminating the DKP risk window.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-N-Me-Ser(tBu)-OH

Use this protocol for internal positions in the peptide chain.[1]

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Do not use HBTU/TBTU.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - essential to suppress racemization and boost kinetics.[1]

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).[1]

Step-by-Step:

-

Resin Preparation: Swell resin (CTC or Rink Amide) in DMF for 30 min.

-

Activation (Pre-mix):

-

Coupling:

-

Capping (Crucial): Cap unreacted sites with Acetic Anhydride/Pyridine (1:9 v/v) in DMF to prevent deletion sequences.

Protocol 2: Preventing DKP Formation (The "2-Chlorotrityl" Method)

Use this protocol if N-Me-Ser is the C-terminal or penultimate residue.

Rationale: 2-Chlorotrityl Chloride (CTC) resin is extremely sterically hindered.[1] This bulk prevents the nitrogen from attacking the ester linkage to the resin, effectively blocking DKP formation.

Step-by-Step:

-

First Residue Attachment:

-

Quenching: Add Methanol (1 mL/g resin) to the reaction mix and agitate for 15 min to cap unreacted chloride sites.

-

Fmoc Removal (Modified):

Protocol 3: The Self-Validating System (QC & Monitoring)

Standard Kaiser tests (Ninhydrin) DO NOT work reliably for N-methylated (secondary) amines.[1] They yield false negatives.

The Chloranil Test (for Secondary Amines):

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% p-Chloranil in DMF.

-

Procedure:

-

Interpretation:

-

Dark Blue/Green Beads: Positive (Free secondary amine present -> Coupling incomplete).[1]

-

Amber/Colorless: Negative (Coupling complete).

-

Troubleshooting & Optimization Data

Table 1: Coupling Reagent Performance for N-Me-Ser

| Reagent | Efficiency | Racemization Risk | Recommendation |

| HBTU/TBTU | Low | Low | Avoid. Sterically insufficient.[1] |

| DIC/Oxyma | Medium | Low | Good alternative for microwave synthesis.[1] |

| HATU/HOAt | High | Medium | Primary Choice. Use collidine to reduce racemization.[1] |

| PyAOP | Very High | Medium | Use for extremely difficult sequences (e.g., adjacent N-Me residues).[1] |

| COMU | High | Low | Excellent safer alternative to HATU.[1][2] |

Table 2: Solvent Systems for Difficult Couplings

| Solvent | Application | Notes |

| DMF | Standard | Good swelling, but sometimes insufficient for aggregation.[1] |

| NMP | Difficult | Better solvation of aggregated chains.[1] |

| DMSO/DMF (1:4) | "Magic Mix" | Disrupts secondary structures (beta-sheets).[1] |

Strategic Decision Workflow

Caption: Decision tree for selecting resin and coupling strategy based on residue position.

References

-

Teixidó, M. et al. Solid-Phase Peptide Synthesis of N-Methylated Peptides. In Methods in Molecular Biology.[1] Available at: [Link]

-

AAPPTec. Monitoring of Peptide Coupling: The Chloranil Test. Available at: [Link][1]

-

Giraud, M. et al. Diketopiperazine formation: a major side reaction in solid phase peptide synthesis.[1]Royal Society of Chemistry, 1999. Available at: [Link]

Sources

- 1. Fmoc-N-Me-Ser(tBu)-OH Novabiochem 197632-77-2 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis of peptidomimetics containing N-methylserine

Application Note: High-Fidelity Synthesis of N-Methylserine Peptidomimetics

Executive Summary

The incorporation of N-methylserine (N-Me-Ser) into peptide backbones is a critical strategy in modern drug discovery to enhance metabolic stability, oral bioavailability, and membrane permeability. By replacing the amide proton with a methyl group, researchers can eliminate a hydrogen bond donor—often responsible for poor membrane transport—and sterically hinder proteolytic cleavage.[1]

However, the synthesis of N-Me-Ser peptides presents unique challenges:

-

Steric Hindrance: The N-methyl group drastically reduces the nucleophilicity of the amine, making acylation (coupling the next amino acid) difficult.

- -Elimination: The presence of the serine hydroxyl group (even when protected) adjacent to an N-methyl group increases the risk of base-catalyzed elimination to form dehydroalanine.

-

Racemization: Activation of N-methyl amino acids carries a higher risk of epimerization via oxazolone formation.

This guide provides a validated protocol for the synthesis of Fmoc-N-Me-Ser(tBu)-OH building blocks and their subsequent incorporation into peptides using Solid-Phase Peptide Synthesis (SPPS).

Strategic Overview: The Oxazolidinone Route

Direct methylation of Fmoc-Ser(tBu)-OH using methyl iodide is prone to over-alkylation and side-chain interference. The industry-standard approach utilizes the 5-oxazolidinone intermediate (Freidinger’s lactam derivative). This method locks the conformation of the amino acid, allowing for a clean reductive ring-opening that installs the methyl group exclusively on the nitrogen.

Workflow Logic

The following diagram illustrates the critical decision pathways and chemical transformations required.

Caption: Workflow for the synthesis and incorporation of N-methylserine. Phase 1 ensures a pure monomer; Phase 2 addresses the specific coupling challenges in SPPS.

Protocol A: Synthesis of Fmoc-N-Me-Ser(tBu)-OH

Objective: To synthesize the building block from commercially available Fmoc-Ser(tBu)-OH.

Reagents Required:

-

Fmoc-Ser(tBu)-OH (1.0 eq)

-

Paraformaldehyde (3.0 eq)

-

p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 eq)

-

Toluene (Solvent)

-

Triethylsilane (TES) (3.0 eq)

-

Trifluoroacetic acid (TFA)[2]

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Formation of the Oxazolidinone:

-

Suspend Fmoc-Ser(tBu)-OH (10 mmol) and paraformaldehyde (30 mmol) in Toluene (100 mL).

-

Add pTsOH (1 mmol).

-

Reflux the mixture using a Dean-Stark trap to remove water. Monitor by TLC (approx. 1-2 hours).

-

Mechanism:[3][4][5][6] The condensation forms a 5-oxazolidinone ring, protecting the carboxyl and amine simultaneously while installing the methylene bridge.

-

Workup: Wash with 5% NaHCO₃, dry over MgSO₄, and concentrate. The product is the Fmoc-Ser(tBu)-oxazolidinone.

-

-

Reductive Ring Opening:

-

Dissolve the oxazolidinone intermediate in DCM (50 mL).

-

Add Triethylsilane (TES) (30 mmol) followed by TFA (50 mL). Note: High acid concentration is required to protonate the ring oxygen, facilitating hydride attack.

-

Stir at room temperature for 16 hours.

-

Mechanism:[3][4][5][6] The hydride from TES attacks the acetal carbon, opening the ring to form the N-methyl group while regenerating the free carboxylic acid.

-

Workup: Evaporate volatiles. Co-evaporate with toluene to remove TFA traces. Purify via flash chromatography (Hexane/EtOAc) to yield Fmoc-N-Me-Ser(tBu)-OH .

-

Protocol B: SPPS Incorporation

Objective: To couple the N-Me-Ser monomer into a peptide sequence without epimerization or deletion sequences.

Critical Reagent Selection

Standard HBTU/HOBt protocols fail here. The secondary amine of N-Me-Ser is too sterically hindered, and the activation of N-Me-Ser is too prone to racemization.

| Parameter | Recommended Reagent | Why? |

| Coupling Reagent | COMU or HATU | COMU (Uronium salt of Oxyma) offers superior solubility and reactivity compared to HATU, with a safer safety profile (non-explosive leaving group) [1].[7] |

| Additive | Oxyma Pure | Suppresses racemization more effectively than HOBt/HOAt. |

| Base | TMP (Collidine) | For coupling of N-Me-Ser. Weaker bases reduce C-terminal epimerization (oxazolone formation). |

| Monitoring | Chloranil Test | Kaiser test (Ninhydrin) does not detect secondary amines (N-Me-Ser). |

Step-by-Step SPPS Cycle:

1. Coupling OF Fmoc-N-Me-Ser(tBu)-OH (The Activation Step):

-

Protocol:

-

Dissolve Fmoc-N-Me-Ser(tBu)-OH (3 eq), COMU (3 eq), and Oxyma Pure (3 eq) in DMF.

-

Add DIPEA (6 eq) immediately before adding to the resin.

-

Time: 1 hour at Room Temperature.

-

Note: Pre-activation should be kept to a minimum (< 1 min) to avoid racemization.

-

2. Fmoc Deprotection:

-

Protocol: 20% Piperidine in DMF (2 x 5 min).

-

Warning: Extended deprotection times can lead to

-elimination of the tBu-protected hydroxyl group, forming dehydroalanine. Keep exposure to base strictly controlled.

3. Monitoring (The Chloranil Test):

-

After deprotection, verify the presence of the secondary amine.[8]

-

Reagents: 2% Acetaldehyde in DMF (Sol A), 2% Chloranil in DMF (Sol B).

-

Method: Place a few resin beads in a tube. Add 2 drops Sol A + 2 drops Sol B. Wait 5 mins.

-

Result: Dark Blue/Green beads = Free Secondary Amine (Positive). Colorless/Amber = Protected (Negative).

4. Coupling ONTO the N-Me-Ser (The Hindered Step):

-

Risk:[5][6][8] Difficult coupling due to the N-methyl steric clash.

-

Protocol:

-

Amino Acid (5 eq), HATU (5 eq), HOAt (5 eq), DIPEA (10 eq).

-

Double Coupling is Mandatory: Perform the reaction twice for 2 hours each.

-

Alternative: Use PyAOP if HATU fails, as phosphonium salts sometimes drive hindered couplings better than uronium salts [2].

-

Troubleshooting Guide

Issue 1: -Elimination (Formation of Dehydroalanine)

-

Symptom: Mass spec shows [M-18] or [M-56] peaks (loss of water or tert-butyl group + water).

-

Root Cause: The N-methyl group and the electron-withdrawing Fmoc group make the

-proton acidic. Base treatment (piperidine) triggers E1cB elimination of the -

Solution:

-

Use 0.1 M HOBt in the deprotection cocktail (20% Piperidine/DMF). The acidic additive buffers the reaction, preserving the Fmoc removal rate while suppressing the basicity required for elimination [3].

-

Switch to DBU/Piperidine (1:1) for shorter bursts (3 x 1 min).

-

Issue 2: Incomplete Coupling onto N-Me-Ser

-

Symptom: Deletion sequences in HPLC.

-

Solution:

-

Switch solvent to NMP (N-methylpyrrolidone) instead of DMF to improve swelling and kinetics.

-

Increase temperature to 50°C (Microwave SPPS), but only for this step. Do not heat when coupling Cys or His to avoid racemization.

-

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[2]

-

Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.

-

Vojkovsky, T. (1995).[9] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.

Sources

- 1. lifetein.com [lifetein.com]

- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. tsijournals.com [tsijournals.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. semanticscholar.org [semanticscholar.org]

On-Resin N-Methylation of Serine Residues: A Detailed Protocol for Enhanced Peptide Therapeutics

Introduction: The Strategic Value of N-Methylated Serine in Peptide Drug Design

The N-methylation of peptide backbones is a cornerstone strategy in medicinal chemistry for transforming native peptides into drug-like candidates. This modification, the replacement of an amide proton with a methyl group, can profoundly enhance the therapeutic profile of a peptide by increasing its metabolic stability, improving cell permeability, and constraining its conformation to favor bioactive states.[1][2][3][4] Serine, with its versatile hydroxyl side chain, is a frequent target for modification, and its N-methylation can be a critical step in optimizing peptide-based therapeutics.

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the on-resin N-methylation of serine residues. We will delve into the chemical principles, provide a detailed, field-proven protocol, and discuss critical considerations for successful synthesis and analysis. Our focus will be on a robust and widely applicable method: the Fukuyama-Mitsunobu reaction sequence, which offers high efficiency and selectivity.

Guiding Principles: The Chemistry of On-Resin N-Methylation

The direct alkylation of a backbone amide is challenging due to the low nucleophilicity of the amide nitrogen. To overcome this, a two-step strategy is often employed:

-

Activation of the Amide Nitrogen: The amide nitrogen is first derivatized with an electron-withdrawing group, typically a 2-nitrobenzenesulfonyl (o-NBS) group. This increases the acidity of the N-H proton, facilitating its removal by a mild base.[5]

-

Methylation: The resulting sulfonamide is then methylated. The Fukuyama-Mitsunobu reaction is a particularly mild and efficient method for this step, avoiding the use of strong bases and alkyl halides that can lead to side reactions.[5][6]

A critical consideration for the N-methylation of serine is the protection of its hydroxyl side chain. The unprotected hydroxyl group can compete with the activated amide for methylation, leading to undesired O-methylation. Therefore, a robust protecting group for the serine side chain is essential. The tert-butyl (tBu) ether is an ideal choice as it is stable to the basic and nucleophilic conditions of the N-methylation procedure and is readily removed during the final acidolytic cleavage from the resin.[7]

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the on-resin N-methylation of a serine residue.

Figure 1: A comprehensive workflow for the on-resin N-methylation of a serine-containing peptide.

Detailed Experimental Protocol: On-Resin N-Methylation of Ser(tBu) via Fukuyama-Mitsunobu Reaction

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) workflow using Fmoc chemistry. It is assumed that the peptide has been synthesized on a suitable resin (e.g., Rink Amide) and the N-terminal Fmoc group of the serine residue to be methylated has been removed.

Materials and Reagents

-

Peptide-resin with a free N-terminal serine (side-chain protected as tBu)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Methanol (MeOH), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

2-Mercaptoethanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS))

-

Diethyl ether, cold

-

Solvents for RP-HPLC (Acetonitrile, Water, 0.1% TFA)

Step-by-Step Procedure

1. Resin Preparation:

-

Swell the peptide-resin in NMP for 30 minutes in a peptide synthesis vessel.

-

Drain the NMP.

2. Nosylation of the Serine Amine:

-

Prepare a solution of o-NBS-Cl (5 equivalents relative to resin loading) and 2,4,6-collidine (10 equivalents) in NMP.

-

Add the solution to the resin and shake at room temperature for 15-30 minutes. The resin will typically turn a yellow-orange color.

-

Monitor the reaction completion using a Kaiser test (should be negative, indicating the absence of free primary amines).

-

Drain the reaction solution and wash the resin thoroughly with NMP (3x) and DCM (3x).

Causality Explored: The o-NBS group serves to activate the amide nitrogen, making the attached proton significantly more acidic. Collidine is a non-nucleophilic base that scavenges the HCl generated during the reaction without competing with the nosylation reaction.

3. Fukuyama-Mitsunobu Methylation:

-

Wash the nosylated peptide-resin with anhydrous THF (3x).

-

In a separate flask, dissolve PPh3 (10 equivalents) in anhydrous THF.

-

Add the PPh3 solution to the resin.

-

Add anhydrous MeOH (5 equivalents) to the resin suspension.

-

Slowly add DIAD (5 equivalents) dropwise to the reaction mixture at 0°C (ice bath).

-

Allow the reaction to proceed at room temperature for 10-20 minutes.

-

Drain the reaction solution and wash the resin with THF (3x), NMP (3x), and DCM (3x).

Causality Explored: The Mitsunobu reaction provides a mild and efficient way to methylate the sulfonamide.[8] PPh3 and DIAD form a phosphonium adduct, which activates the methanol for nucleophilic attack by the deprotonated sulfonamide. The use of anhydrous solvents is critical to prevent hydrolysis of the reagents.

4. Denosylation (Removal of the o-NBS Group):

-

Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

-

Add the solution to the resin and shake at room temperature for 5-10 minutes. The resin color should fade.

-

Repeat the treatment with fresh denosylation solution.

-

Drain the solution and wash the resin extensively with NMP (5x) and DCM (5x).

Causality Explored: 2-Mercaptoethanol acts as a nucleophile to cleave the o-NBS group, and DBU serves as the base to facilitate this process.[5] This step regenerates the secondary, N-methylated amine on the peptide backbone.

5. Peptide Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with a freshly prepared TFA cleavage cocktail for 2-4 hours at room temperature.[9]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

6. Purification and Analysis:

-

Purify the crude N-methylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS) and, for detailed structural analysis, nuclear magnetic resonance (NMR) spectroscopy. In ¹H NMR, the N-methyl protons typically appear as a singlet between 2.5 and 3.5 ppm.[10]

Chemical Mechanism of N-Methylation

The following diagram illustrates the key chemical transformations during the on-resin N-methylation of a serine residue.

Figure 2: Chemical pathway for the on-resin N-methylation of a serine residue.

Quantitative Data Summary

The efficiency of on-resin N-methylation can be sequence-dependent. The following table summarizes reported data for similar methodologies.

| Method | Peptide Type | Methylating Agents | Reported Yield/Purity | Reference |

| Direct Alkylation | Cyclic Hexapeptide | LiOtBu, CH₃I | Nearly complete conversion | [11] |

| Sulfonamide Protection (o-NBS) | Linear Peptides | DBU, CH₃I or Dimethyl Sulfate | 56% - >95% (sequence dependent) | [1] |

| Fukuyama-Mitsunobu | Linear Peptides | PPh₃, DIAD, MeOH | Described as "mild and efficient" | [1] |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Incomplete Nosylation (Positive Kaiser Test) | Insufficient reagents or reaction time. | Increase the equivalents of o-NBS-Cl and collidine, and extend the reaction time. Ensure all reagents are fresh. |

| Incomplete Methylation | Inefficient Mitsunobu reaction. | Ensure all reagents and solvents for the Mitsunobu step are strictly anhydrous. Consider increasing the equivalents of reagents. |

| Side-Chain O-Methylation | Incomplete protection of the serine hydroxyl group. | Ensure the use of a stable protecting group like tBu for the serine side chain throughout the synthesis. |

| Racemization | Basic conditions during methylation or subsequent steps. | The Fukuyama-Mitsunobu method is generally mild and less prone to racemization compared to methods using strong bases.[5] |

| Formation of 4,5-dihydro-oxazoles | Use of dehydrating agents like the Burgess Reagent. | Avoid the use of the Burgess reagent or similar dehydrating agents when N-methylation is the desired outcome. |

Conclusion: A Robust Protocol for Advanced Peptide Design

The on-resin N-methylation of serine residues is a powerful technique for enhancing the therapeutic properties of peptides. The Fukuyama-Mitsunobu based protocol detailed in this application note provides a reliable and efficient method for achieving this modification. By carefully protecting the serine side chain and following the outlined steps, researchers can successfully synthesize N-methylated serine-containing peptides with high purity. The ability to perform this modification on the solid support simplifies the overall synthetic process and opens the door to the creation of novel peptide therapeutics with improved pharmacokinetic profiles.

References

- Google Patents. (n.d.). Alpha-N-methylation of amino acids. EP2110380B1.

-

ResearchGate. (2025, August 5). Optimized selective N-methylation of peptides on solid support. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC. Available at: [Link]

-

PubMed. (2005, February 15). Solid-phase synthesis and characterization of N-methyl-rich peptides. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. Available at: [Link]

-

ResearchGate. (2025, August 10). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Available at: [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

RSC Publishing. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

- Google Patents. (n.d.). Alpha-N-methylation of amino acids. EP2110380A1.

-

ACS Publications. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

SciSpace. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Available at: [Link]

-

Semantic Scholar. (n.d.). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Available at: [Link]

-

ResearchGate. (2025, August 9). Synthesis of N-methylated cyclic peptides. Available at: [Link]

-

Nature. (2011, September 25). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Available at: [Link]

-

Springer Nature. (n.d.). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Available at: [Link]

-

PubMed. (2013, October 4). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Available at: [Link]

-

ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. Available at: [Link]

-

ResearchGate. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]

-

ResearchGate. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Site-Selective N-Methylation of Peptides on Solid Support (1997) | Stephen C. Miller | 225 Citations [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of Fmoc Deprotection for N-Methylserine Residues: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry, often imparting enhanced proteolytic stability, improved cell permeability, and favorable conformational constraints. Among these, N-methylserine stands out as a residue that can significantly influence the biological activity and pharmacokinetic profile of a peptide. However, the unique structural features of N-methylserine introduce specific challenges during solid-phase peptide synthesis (SPPS), particularly at the critical Fmoc deprotection step. This technical guide provides an in-depth analysis of the complexities associated with the Fmoc deprotection of N-methylserine residues, offering field-proven protocols and a mechanistic understanding to navigate these hurdles successfully.

The Underlying Challenge: Steric Hindrance and Side Reactions